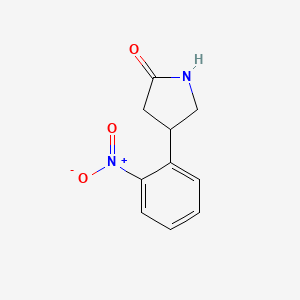
4-(2-Nitrophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones . It has a molecular formula of C10H10N2O3 . This compound is widely used in scientific research, including drug design, organic synthesis, and material science. It is a derivative of 2-pyrrolidone, which is an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone and the solvent N-methylpyrrolidone (NMP) .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach includes the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 206.2 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-(2-Nitrophenyl)pyrrolidin-2-one is involved in various chemical reactions. For instance, it reacts with aromatic aldehydes in acetic anhydride and catalytic amounts of pyridine, leading to the synthesis of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates, as studied by Sibiryakova et al. (2006) (Sibiryakova, Muzychenko, Kosulina, & Pushkareva, 2006).
Crystal Growth and Characterization
Nirosha et al. (2015) demonstrated the growth of new 1-(4-Nitrophenyl) pyrrolidine single crystals by a slow evaporation solution growth technique. They characterized these crystals through various methods, including X-ray analysis, which revealed that the crystals crystallize in the orthorhombic space group (Nirosha, Kalainathan, & Aravindan, 2015).
Crystal Structures of Derivatives
Sundar et al. (2011) studied the crystal structures of derivatives of this compound, which are frequently found in biologically important and pharmacologically relevant alkaloids. They specifically investigated 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives, noting their relevance in antimicrobial and antitumor applications (Sundar, Rajesh, Sivamani, Perumal, & Natarajan, 2011).
Electrophilic Center and Substituents Modification
Um et al. (2006) conducted a kinetic study on the reactions of 4-nitrophenyl benzoate and O-4-nitrophenyl X-substituted thionobenzoates with pyridines, focusing on the modification of both the electrophilic center and substituents on the nonleaving group. This study provides insights into the reaction mechanisms involving derivatives of this compound (Um, Hwang, Baek, & Park, 2006).
Ultrafast Dynamics of Excited States
The excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, a compound related to this compound, were investigated by Ghosh and Palit (2012) using transient absorption spectroscopy. Their study provides important information on the ultrafast deactivation of the excited singlet state in different solvents (Ghosh & Palit, 2012).
DNA Binding Studies
Meena and Kumar (2003) reported an efficient solid-phase synthesis of pyrrolidine carbamate nucleic acids, highlighting the significance of pyrrolidine derivatives in nucleic acid research. This study illustrates the potential applications of this compound derivatives in the field of bioorganic chemistry (Meena & Kumar, 2003).
Safety and Hazards
Direcciones Futuras
The future directions for 4-(2-Nitrophenyl)pyrrolidin-2-one involve its potential use in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, as a nitrogen-containing heterocyclic compound, holds promise for future drug discovery efforts .
Mecanismo De Acción
Target of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Result of Action
Some pyrrolidin-2-one derivatives have been reported to exhibit antitumor activity , suggesting potential cytotoxic effects.
Propiedades
IUPAC Name |
4-(2-nitrophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-7(6-11-10)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWCDWFIPAOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)
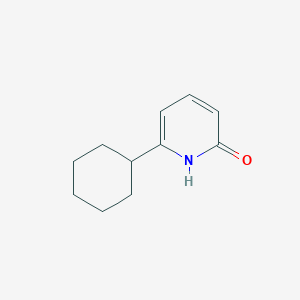
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)
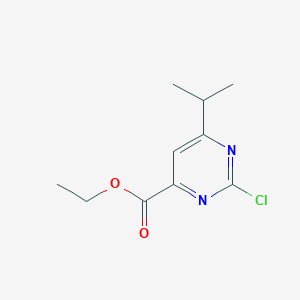
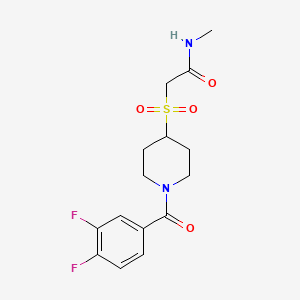
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)

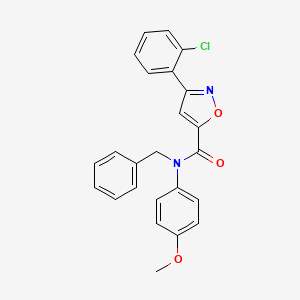

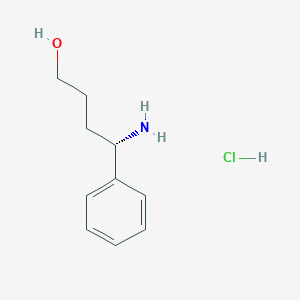
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2854750.png)